N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Description
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a dimethylaminoethyl group, and a methoxyphenyl group attached to an oxazole ring
Properties
Molecular Formula |
C25H31N3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-25(2,3)19-11-7-17(8-12-19)22(28(4)5)16-26-24(29)21-15-23(31-27-21)18-9-13-20(30-6)14-10-18/h7-15,22H,16H2,1-6H3,(H,26,29) |
InChI Key |
JLXSBEUTDPITEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a suitable catalyst.
Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions.
Addition of the methoxyphenyl group: This step may involve etherification reactions using methoxyphenol and appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex structure of the oxazole ring.
Disilanes: Organosilicon compounds with unique electronic properties but different structural characteristics.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its combination of functional groups and the presence of the oxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
